molecular formula C19H30N2 B4954805 1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine

Cat. No.: B4954805
M. Wt: 286.5 g/mol
InChI Key: JQCRYKFJQAXIGC-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(3-methylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and antihistamines. This specific compound is characterized by the presence of a dimethylphenyl group and a methylcyclohexyl group attached to the piperazine ring.

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethylphenylamine and 3-methylcyclohexylamine.

    Formation of Piperazine Ring: The two amines are reacted with ethylene glycol in the presence of a catalyst to form the piperazine ring.

    Substitution Reactions: The dimethylphenyl and methylcyclohexyl groups are introduced through substitution reactions, typically using halogenated precursors and a base to facilitate the reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antihistamine.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-4-(3-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,5-Dimethylphenyl)piperazine: Lacks the methylcyclohexyl group, which may result in different pharmacological properties.

    1-(3-Methylcyclohexyl)piperazine: Lacks the dimethylphenyl group, which may affect its binding affinity and activity at various receptor sites.

    1-(2,5-Dimethylphenyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a different position of the methyl group on the cyclohexyl ring, potentially leading to different steric and electronic effects.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-15-5-4-6-18(13-15)20-9-11-21(12-10-20)19-14-16(2)7-8-17(19)3/h7-8,14-15,18H,4-6,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCRYKFJQAXIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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